![molecular formula C20H26O6 B14500979 Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate CAS No. 63266-66-0](/img/structure/B14500979.png)
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H14O6. It is also known by its IUPAC name, 1,4-bis[(oxiran-2-yl)methyl] benzene-1,4-dicarboxylate. This compound is characterized by the presence of two oxirane (epoxide) groups attached to a benzene ring through ester linkages. It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate typically involves the reaction of terephthalic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The ester linkages can be reduced to form alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and advanced materials.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent mechanical properties and chemical resistance.
Wirkmechanismus
The mechanism of action of Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The ester linkages in the compound also play a role in its reactivity, allowing for further functionalization and modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,3-epoxypropyl) terephthalate
- 1,2,4-tris[(oxiran-2-yl)methyl] benzene-1,2,4-tricarboxylate
Comparison
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate is unique due to the presence of two epoxide groups attached to a benzene ring through ester linkages. This structure imparts distinct chemical properties, such as high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of mechanical strength and chemical resistance, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
63266-66-0 |
|---|---|
Molekularformel |
C20H26O6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H26O6/c1-3-5-15-17(25-15)11-23-19(21)13-7-9-14(10-8-13)20(22)24-12-18-16(26-18)6-4-2/h7-10,15-18H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
JZXFBQWXQALBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3C(O3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
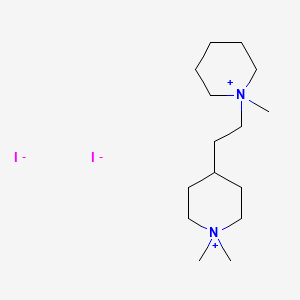
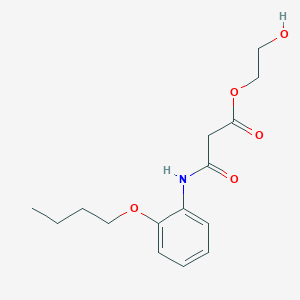
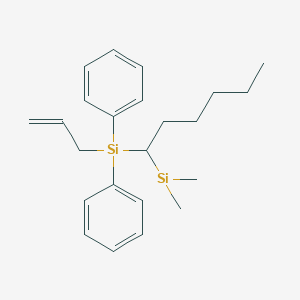
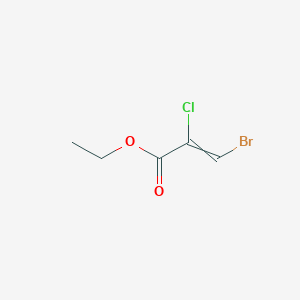
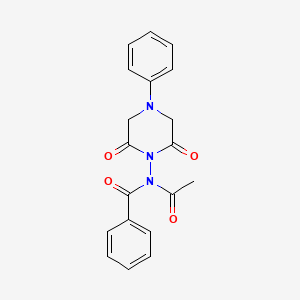
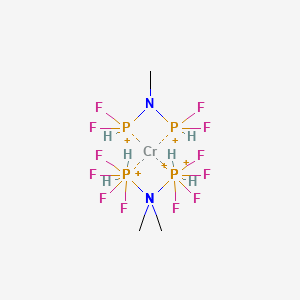

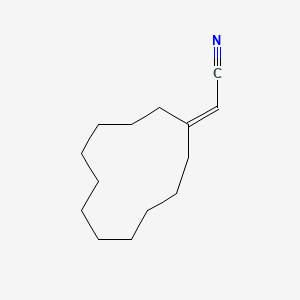
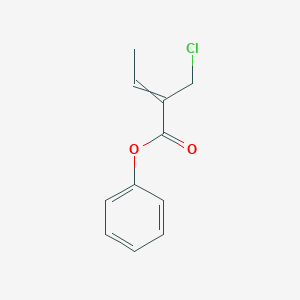

![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
